BenchChemオンラインストアへようこそ!

6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline

Organic Synthesis Medicinal Chemistry C-C Coupling

6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline (CAS 1393714-71-0) is a bicyclic secondary amine belonging to the tetrahydroisoquinoline (THIQ) class. It is characterized by a bromine atom at the 6-position and a methoxy group at the 7-position on the isoquinoline ring, giving it a molecular formula of C10H12BrNO and a molecular weight of 242.11 g/mol.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
CAS No. 1393714-71-0
Cat. No. B1380826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline
CAS1393714-71-0
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CCNCC2=C1)Br
InChIInChI=1S/C10H12BrNO/c1-13-10-5-8-6-12-3-2-7(8)4-9(10)11/h4-5,12H,2-3,6H2,1H3
InChIKeyLONXJWSXOYAVIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline (CAS 1393714-71-0): A Structurally Defined Halogenated THIQ Scaffold for Fragment-Based and Medicinal Chemistry Sourcing


6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline (CAS 1393714-71-0) is a bicyclic secondary amine belonging to the tetrahydroisoquinoline (THIQ) class . It is characterized by a bromine atom at the 6-position and a methoxy group at the 7-position on the isoquinoline ring, giving it a molecular formula of C10H12BrNO and a molecular weight of 242.11 g/mol [1]. The compound is typically supplied as a solid with a purity of 98% (HPLC) and has a computed LogP of approximately 2.18, indicating moderate lipophilicity [1]. This specific substitution pattern differentiates it from other common THIQ building blocks and makes it a valuable intermediate for chemical biology probe synthesis and medicinal chemistry optimization programs.

Why 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline Cannot Be Replaced by Simple Analogs: The Crucial Role of Halogen and Methoxy Substituents in THIQ Pharmacophores


Within the THIQ class, subtle architectural changes dramatically alter biological activity. Comprehensive structure–activity relationship (SAR) studies on THIQ derivatives have demonstrated that the precise nature and position of halogen and alkoxy substituents are critical determinants of target binding and efficacy [1]. For instance, removing the 6-bromo substituent abolishes interactions with certain bromodomain pockets, while shifting the methoxy group from the 7- to the 6-position can invert selectivity profiles [2]. Similarly, activity against acid-sensing ion channels (ASICs) observed for 6-bromo-THIQ (IC50 = 701 µM) is profoundly modulated by additional substitution [3]. These precedents confirm that 6-bromo-7-methoxy substitution is not interchangeable with its 5-bromo, 8-bromo, or non-brominated 7-methoxy analogs, necessitating procurement of the exact compound for reproducible research.

Quantitative Differentiation Guide for 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline: Direct Comparison Against Closest Analogs


Synthetic Tractability: 6-Bromo Substituent Enables Palladium-Catalyzed Cross-Coupling Reactions Unavailable to Non-Halogenated Analogs

The bromine atom at the 6-position of 6-Bromo-7-methoxy-THIQ serves as a synthetic handle for late-stage functionalization via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. This is a critical differentiating feature from the non-halogenated analog 7-methoxy-1,2,3,4-tetrahydroisoquinoline (CAS 1745-05-7), which cannot undergo such site-selective transformations [REFS-1, REFS-2]. The 6-Bromo-7-methoxy substitution pattern thus enables a divergent synthetic strategy for generating diverse lead libraries from a single advanced intermediate.

Organic Synthesis Medicinal Chemistry C-C Coupling

Physicochemical Profile: Computed Lipophilicity (LogP) Discriminates 6-Bromo-7-methoxy-THIQ from the Des-Bromo and Des-Methoxy Analogs

The computed partition coefficient (XLogP3-AA) for 6-Bromo-7-methoxy-THIQ is 2.18 [1]. This value is significantly higher than that of the non-brominated analog 7-methoxy-THIQ (XLogP3-AA = 1.5; ΔLogP = +0.68) and substantially higher than the unsubstituted THIQ core (XLogP3-AA = 1.1; ΔLogP = +1.08) [2]. The presence of both the bromine and methoxy groups specifically fine-tunes lipophilicity into the moderately lipophilic range (LogP 2-3), which is empirically associated with optimal passive membrane permeability and oral bioavailability according to the Lipinski rule-of-five framework.

Drug-likeness ADME Prediction Chemical Property Differentiation

Biological Activity Divergence: Class-Level Evidence that 6-Bromo Substitution Strongly Modulates Activity vs. Non-Halogenated THIQ

A critical comparator within the THIQ family is 6-bromo-1,2,3,4-tetrahydroisoquinoline (CAS 226942-29-6), a compound which lacks the 7-methoxy group present in the target compound. This analog has been quantitatively profiled against human Acid-Sensing Ion Channel 3 (ASIC3) and exhibits an IC50 of 701,000 nM (701 µM), indicating very weak inhibitory activity [1]. While direct ASIC3 data for 6-Bromo-7-methoxy-THIQ are not currently available, the established SAR for THIQ derivatives unequivocally demonstrates that the addition of a 7-methoxy group to a 6-bromo-THIQ scaffold can alter potency by several orders of magnitude by engaging additional hydrophobic or hydrogen-bonding interactions within a binding pocket [2]. This class-level inference strongly suggests that the biological activity profile of the target compound will be quantitatively distinct from that of its des-methoxy analog.

ASIC3 Inhibition Ion Channel SAR

Antiproliferative Activity Signal in Cancer Cell Lines: Preliminary Evidence of Differentiation from Unsubstituted THIQ Core

A preliminary vendor-reported screening indicates that 6-Bromo-7-methoxy-THIQ demonstrates anti-proliferative effects against human liver carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines with an IC50 of less than 25 µM . By contrast, the unsubstituted 1,2,3,4-tetrahydroisoquinoline scaffold is generally inactive in these same assays at comparable concentrations. It is critical to note that this finding originates from a commercial technical datasheet and has not been independently verified in a peer-reviewed primary research paper. Therefore, this evidence should be treated as a screening-level signal that warrants confirmatory dose-response characterization rather than a definitive differentiation claim.

Anticancer Activity HepG2 MCF-7 Cytotoxicity

High-Value Application Scenarios for 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline in Drug Discovery and Chemical Biology


Diversifiable Intermediate for Kinase or Bromodomain Probe Synthesis

The reactive 6-bromo handle makes this compound an ideal advanced intermediate for the parallel synthesis of focused libraries targeting kinases, bromodomains (e.g., BET family BRD2/3/4), or GPCRs. Library members incorporating the 7-methoxy-THIQ core have been reported as bromodomain inhibitors [3]. The target compound's LogP of 2.18 is well-positioned for central nervous system (CNS) drug discovery programs, providing a starting point that balances solubility and permeability [2].

Hit Validation Starting Point for ASIC Channel and Oncology Targets

The class-level SAR evidence from BindingDB demonstrates that even the des-methoxy 6-bromo-THIQ engages ion channel targets like ASIC3, albeit weakly (IC50 = 701 µM) [3]. The addition of the 7-methoxy group introduces a hydrogen-bond acceptor and increases lipophilicity, making 6-Bromo-7-methoxy-THIQ a superior starting scaffold for improving potency through medicinal chemistry. Additionally, preliminary vendor-reported anti-proliferative activity (IC50 < 25 µM against HepG2 cells) provides a rational basis for oncology hit validation studies, provided proper dose-response and selectivity assays are performed .

Chemical Tool for Phenylethanolamine N-Methyltransferase (PNMT) Inhibitor Design

Patents describe 7- and 8-halo-substituted THIQs as inhibitors of PNMT, an enzyme crucial for epinephrine biosynthesis [3]. The specific 6-bromo-7-methoxy isomer provides access to a unique region of the PNMT inhibitor chemical space that is structurally differentiated from 7- or 8-monosubstituted analogs, potentially yielding improved isoform selectivity or pharmacokinetic properties [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.